Cas no 2228638-14-8 (2-2-(1-aminocyclopropyl)propan-2-yl-5-fluoro-N,N-dimethylaniline)

2-2-(1-aminocyclopropyl)propan-2-yl-5-fluoro-N,N-dimethylaniline structure
2228638-14-8 structure
商品名:2-2-(1-aminocyclopropyl)propan-2-yl-5-fluoro-N,N-dimethylaniline
CAS番号:2228638-14-8
MF:C14H21FN2
メガワット:236.328346967697
CID:5808535
PubChem ID:165680913

2-2-(1-aminocyclopropyl)propan-2-yl-5-fluoro-N,N-dimethylaniline 化学的及び物理的性質

名前と識別子

    • 2-2-(1-aminocyclopropyl)propan-2-yl-5-fluoro-N,N-dimethylaniline
    • 2228638-14-8
    • EN300-1734114
    • 2-[2-(1-aminocyclopropyl)propan-2-yl]-5-fluoro-N,N-dimethylaniline
    • インチ: 1S/C14H21FN2/c1-13(2,14(16)7-8-14)11-6-5-10(15)9-12(11)17(3)4/h5-6,9H,7-8,16H2,1-4H3
    • InChIKey: QDQLNVMCXLYXBH-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=C(C=1)N(C)C)C(C)(C)C1(CC1)N

計算された属性

  • せいみつぶんしりょう: 236.16887684g/mol
  • どういたいしつりょう: 236.16887684g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 284
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 29.3Ų

2-2-(1-aminocyclopropyl)propan-2-yl-5-fluoro-N,N-dimethylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1734114-2.5g
2-[2-(1-aminocyclopropyl)propan-2-yl]-5-fluoro-N,N-dimethylaniline
2228638-14-8
2.5g
$3191.0 2023-09-20
Enamine
EN300-1734114-0.05g
2-[2-(1-aminocyclopropyl)propan-2-yl]-5-fluoro-N,N-dimethylaniline
2228638-14-8
0.05g
$1368.0 2023-09-20
Enamine
EN300-1734114-0.5g
2-[2-(1-aminocyclopropyl)propan-2-yl]-5-fluoro-N,N-dimethylaniline
2228638-14-8
0.5g
$1563.0 2023-09-20
Enamine
EN300-1734114-1.0g
2-[2-(1-aminocyclopropyl)propan-2-yl]-5-fluoro-N,N-dimethylaniline
2228638-14-8
1g
$1629.0 2023-06-04
Enamine
EN300-1734114-10.0g
2-[2-(1-aminocyclopropyl)propan-2-yl]-5-fluoro-N,N-dimethylaniline
2228638-14-8
10g
$7004.0 2023-06-04
Enamine
EN300-1734114-0.1g
2-[2-(1-aminocyclopropyl)propan-2-yl]-5-fluoro-N,N-dimethylaniline
2228638-14-8
0.1g
$1433.0 2023-09-20
Enamine
EN300-1734114-5.0g
2-[2-(1-aminocyclopropyl)propan-2-yl]-5-fluoro-N,N-dimethylaniline
2228638-14-8
5g
$4722.0 2023-06-04
Enamine
EN300-1734114-1g
2-[2-(1-aminocyclopropyl)propan-2-yl]-5-fluoro-N,N-dimethylaniline
2228638-14-8
1g
$1629.0 2023-09-20
Enamine
EN300-1734114-0.25g
2-[2-(1-aminocyclopropyl)propan-2-yl]-5-fluoro-N,N-dimethylaniline
2228638-14-8
0.25g
$1498.0 2023-09-20
Enamine
EN300-1734114-5g
2-[2-(1-aminocyclopropyl)propan-2-yl]-5-fluoro-N,N-dimethylaniline
2228638-14-8
5g
$4722.0 2023-09-20

2-2-(1-aminocyclopropyl)propan-2-yl-5-fluoro-N,N-dimethylaniline 関連文献

2-2-(1-aminocyclopropyl)propan-2-yl-5-fluoro-N,N-dimethylanilineに関する追加情報

Introduction to 2-2-(1-aminocyclopropyl)propan-2-yl-5-fluoro-N,N-dimethylaniline (CAS No. 2228638-14-8)

2-2-(1-aminocyclopropyl)propan-2-yl-5-fluoro-N,N-dimethylaniline, identified by the CAS number 2228638-14-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its complex structural framework, has garnered attention due to its potential pharmacological properties and its role in the development of novel therapeutic agents. The presence of both fluorine and amine functional groups in its structure suggests a high degree of chemical versatility, making it a promising candidate for further investigation in drug discovery.

The structural motif of 2-2-(1-aminocyclopropyl)propan-2-yl-5-fluoro-N,N-dimethylaniline incorporates a fluorinated aromatic ring, which is a common feature in many bioactive molecules. The fluorine atom, known for its ability to modulate metabolic stability and binding affinity, plays a crucial role in enhancing the pharmacokinetic profile of drugs. Additionally, the amine substituents contribute to the compound's ability to interact with biological targets, such as enzymes and receptors, through hydrogen bonding interactions.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various disease pathways. The compound 2-2-(1-aminocyclopropyl)propan-2-yl-5-fluoro-N,N-dimethylaniline has been explored as a potential lead compound in this context. Its unique structural features make it an attractive scaffold for designing molecules with improved selectivity and efficacy. Researchers have been particularly interested in its potential applications in oncology and inflammation-related disorders, where precise modulation of biological pathways is essential for therapeutic success.

One of the most compelling aspects of 2-2-(1-aminocyclopropyl)propan-2-yl-5-fluoro-N,N-dimethylaniline is its ability to engage with multiple biological targets. The fluorinated aromatic ring and the amine substituents provide multiple points of interaction with proteins and enzymes involved in disease mechanisms. This multitarget engagement capability is increasingly recognized as a key strategy in drug development, as it can lead to synergistic effects and reduced side effects. Preliminary studies have suggested that this compound may exhibit inhibitory activity against several enzymes implicated in cancer progression and inflammatory responses.

The synthesis of 2-2-(1-aminocyclopropyl)propan-2-yl-5-fluoro-N,N-dimethylaniline presents both challenges and opportunities for synthetic chemists. The complex stereochemistry of the cyclopropyl group and the need for precise functional group manipulation require sophisticated synthetic methodologies. However, advances in synthetic chemistry have made it possible to access such molecules with increasing efficiency and yield. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been instrumental in constructing the desired structural framework.

From a computational chemistry perspective, 2-2-(1-aminocyclopropyl)propan-2-yl-5-fluoro-N,N-dimethylaniline has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided valuable insights into the compound's binding mode and have guided the optimization process towards higher affinity and selectivity. The integration of experimental data with computational predictions has been crucial in refining the pharmacophore model of this compound.

The pharmacological evaluation of 2-2-(1-aminocyclopropyl)propan-2-yl-5-fluoro-N,N-dimethylaniline has revealed promising results in preclinical models. In vitro assays have demonstrated its inhibitory activity against key enzymes involved in cancer metabolism and inflammation. These findings have encouraged researchers to proceed with further preclinical studies to assess its safety profile and therapeutic potential. The compound's ability to modulate disease-relevant pathways makes it an attractive candidate for translation into clinical trials.

The development of novel therapeutic agents often involves a multidisciplinary approach, combining expertise from chemistry, biology, pharmacology, and clinical research. The case of 2-2-(1-aminocyclopropyl)propan-2-ylium 5-fluoro-N,N-dimethylaniline exemplifies this collaborative effort. By leveraging cutting-edge synthetic methods, computational tools, and experimental techniques, researchers are paving the way for next-generation therapeutics that address unmet medical needs.

In conclusion, CAS No 2228638 14 8 represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with promising pharmacological properties, position it as a valuable asset in the quest for novel treatments for various diseases. As research continues to uncover new insights into its mechanisms of action and potential therapeutic applications, this compound is poised to make meaningful contributions to human health.

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